molecular formula C13H14F3NS B15228303 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]

Katalognummer: B15228303
Molekulargewicht: 273.32 g/mol
InChI-Schlüssel: NZKCLOAHVZVYHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] is an organic compound characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzo[b]thiophene ring fused with a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the benzo[b]thiophene ring. This can be achieved through the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzo[b]thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Another compound with a trifluoromethyl group attached to a benzo[b]thiophene ring, used in similar applications.

    3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial and antioxidant properties.

Uniqueness

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H14F3NS

Molekulargewicht

273.32 g/mol

IUPAC-Name

6-(trifluoromethyl)spiro[2H-1-benzothiophene-3,4'-piperidine]

InChI

InChI=1S/C13H14F3NS/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2

InChI-Schlüssel

NZKCLOAHVZVYHK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CSC3=C2C=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.